Aromatase Inhibition Potency: 2,10-EAED vs. Endogenous Substrate Androstenedione
2,10-EAED acts as a competitive inhibitor of human placental aromatase with respect to the natural substrate androstenedione. Its inhibition constant (Ki) of 25 ± 2 nM is significantly lower than the reported Michaelis constant (Km) of aromatase for androstenedione, which is typically around 63 nM [1][2]. This indicates that 2,10-EAED binds to the aromatase active site with an affinity more than twice that of the endogenous substrate, enabling effective competition under physiological conditions.
| Evidence Dimension | Inhibitory affinity for human placental aromatase (Ki vs. Km) |
|---|---|
| Target Compound Data | Ki = 25 ± 2 nM |
| Comparator Or Baseline | Androstenedione (endogenous substrate): Km ≈ 63 nM (0.063 µM) |
| Quantified Difference | 2,10-EAED exhibits approximately 2.5-fold higher affinity (lower Ki) than the substrate Km, indicating potent competitive binding. |
| Conditions | Human placental microsomal aromatase; competitive inhibition assay vs. androstenedione; Biochem Int 1990. |
Why This Matters
A Ki significantly lower than the substrate Km confirms that 2,10-EAED is a potent competitive inhibitor, not merely a weak analog, making it suitable for experiments requiring robust aromatase blockade without irreversible enzyme inactivation.
- [1] Greway AT, Johnson JW, Parish EJ, et al. Enzyme interactions of 2,10-ethanoandrostene-3,17-dione: aromatase and 17 beta-hydroxysteroid dehydrogenase. Biochem Int. 1990;20(3):591-600. PMID: 2161228. View Source
- [2] Brueggemeier RW, Snider CE, Counsell RE. Substituted C19 steroid analogs as inhibitors of aromatase. Cancer Res. 1982 Aug;42(8 Suppl):3334s-3337s. PMID: 7083196. (Reports apparent Km of androstenedione for aromatase as ~0.063 µM.) View Source
